![molecular formula C19H15F3O5 B610294 2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)

2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid

Vue d'ensemble

Description

PS210 est un activateur puissant et sélectif de la protéine kinase 1 dépendante des phosphoinositides (PDK1). Il cible spécifiquement la poche de liaison PIF de la PDK1, sans agir sur d'autres protéines kinases telles que la kinase de la protéine ribosomique S6 (S6K), la protéine kinase B (PKB/Akt) ou la kinase 3 de la glycogène synthase (GSK3) . Son promédicament, PS423, sert d'inhibiteur sélectif de la PDK1 dans les cellules, inhibant la phosphorylation et l'activation de la S6K .

Méthodes De Préparation

La synthèse du PS210 implique plusieurs étapes, notamment la préparation de composés intermédiaires et la réaction de couplage finale. La voie de synthèse implique généralement l'utilisation de solvants organiques et de réactifs dans des conditions contrôlées pour garantir une pureté et un rendement élevés . Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de la voie de synthèse et l'optimisation des conditions de réaction pour obtenir une production rentable et efficace .

Analyse Des Réactions Chimiques

PS210 subit diverses réactions chimiques, notamment :

Oxydation : PS210 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels de PS210.

Substitution : PS210 peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes. Les réactifs et les conditions couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des catalyseurs.

Applications de la recherche scientifique

PS210 a une large gamme d'applications en recherche scientifique, notamment :

Mécanisme d'action

PS210 exerce ses effets en se liant à la poche de liaison PIF de la PDK1, en stabilisant le résidu Arg131 et en induisant la fermeture du domaine kinase . Cette activation de la PDK1 conduit à la phosphorylation et à l'activation des composants de la signalisation en aval tels que la S6K . Dans les cellules, le promédicament PS423 agit comme un inhibiteur sélectif de la PDK1, inhibant la phosphorylation et l'activation de la S6K sans affecter la PKB/Akt .

Applications De Recherche Scientifique

PS210 has a wide range of scientific research applications, including:

Mécanisme D'action

PS210 exerts its effects by binding to the PIF-binding pocket of PDK1, stabilizing the residue Arg131, and inducing the closure of the kinase domain . This activation of PDK1 leads to the phosphorylation and activation of downstream signaling components such as S6K . In cells, the prodrug PS423 acts as a substrate-selective inhibitor of PDK1, inhibiting the phosphorylation and activation of S6K without affecting PKB/Akt .

Comparaison Avec Des Composés Similaires

PS210 est unique dans son activation sélective de la PDK1 via la poche de liaison PIF. Des composés similaires comprennent :

PS48 : Un autre activateur de la PDK1, mais avec des propriétés de liaison différentes.

PS171 : Un composé qui se lie à la poche PIF de la PDK1 avec une affinité et une sélectivité différentes.

PS182 : Similaire à PS171, mais avec des caractéristiques de liaison distinctes.

SBF1 : Un inhibiteur allostérique ciblant la poche PIF de la PDK1. PS210 se distingue par sa forte sélectivité et sa puissance dans l'activation de la PDK1 sans affecter d'autres protéines kinases

Propriétés

IUPAC Name |

2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3O5/c20-19(21,22)13-8-6-12(7-9-13)15(23)10-14(11-4-2-1-3-5-11)16(17(24)25)18(26)27/h1-9,14,16H,10H2,(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJPLHGJBUWCBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

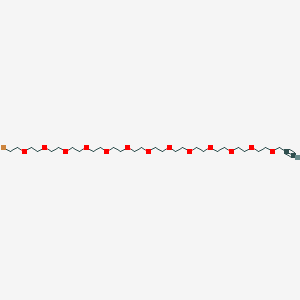

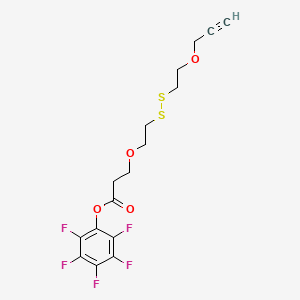

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the pS210 phosphorylation site?

A1: Phosphorylation at the serine residue S210 (pS210) plays a crucial role in regulating protein-protein interactions (PPIs). This modification can either enhance or inhibit interactions, impacting downstream signaling pathways. []

Q2: Can you give an example of a protein where pS210 is important for its function?

A2: One example is the protein Rnd3. Phosphorylation at S210 (pS210), alongside phosphorylation at S240 (pS240), enhances Rnd3's interaction with the 14-3-3ζ protein. This interaction is further modulated by farnesylation at the C241 residue (fC241). []

Q3: How does pS210 on Rnd3 influence its binding to 14-3-3ζ compared to farnesylation?

A3: Both pS210 and fC241 on Rnd3 enhance its binding to 14-3-3ζ, but through distinct mechanisms. pS210, along with pS240, mediates a multivalent interaction with 14-3-3ζ through an additive mechanism. Conversely, fC241 and pS240 interact via an induced fit mechanism, showcasing the complex interplay between different post-translational modifications. []

Q4: Are there other proteins besides Rnd3 where the role of pS210 has been investigated?

A4: Yes, pS210 is also a key phosphorylation site on the Cytoplasmic Polyadenylation Element Binding protein (CPEB1). This site is crucial for the interaction between CPEB1 and the peptidyl-prolyl-isomerase Pin1. []

Q5: What is the functional consequence of the interaction between Pin1 and CPEB1 mediated by pS210?

A5: The interaction between Pin1 and CPEB1, specifically involving the Pin1 WW domain and the phosphorylated S210 on CPEB1, is proposed to be essential for regulating CPEB1 degradation. [, ] This highlights the role of pS210 in controlling protein stability and turnover.

Q6: Can you elaborate on the experimental techniques used to study the interactions involving pS210?

A6: Researchers utilize various techniques to investigate pS210-mediated interactions. These include:

- Quantitative thermodynamic measurements: To determine the binding affinities and thermodynamic parameters of interactions. []

- Kinetic studies: To analyze the association and dissociation rates of protein complexes. []

- Molecular simulations: To visualize the binding interfaces and understand the molecular mechanisms of interactions. []

- Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the structure of protein complexes and map the interaction interfaces at atomic resolution. []

- Other biophysical methods: Such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy, provide complementary information on binding affinities, kinetics, and conformational changes. []

Q7: Are there any potential therapeutic implications of targeting pS210-mediated interactions?

A7: While research is still ongoing, understanding the intricate mechanisms of how pS210 influences protein-protein interactions could offer potential therapeutic avenues. For instance, disrupting the interaction between Pin1 and CPEB1, which is dependent on pS210, might provide a novel approach to modulate CPEB1 levels and downstream signaling pathways. [, ] This could have implications for various diseases where CPEB1 dysregulation is implicated.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

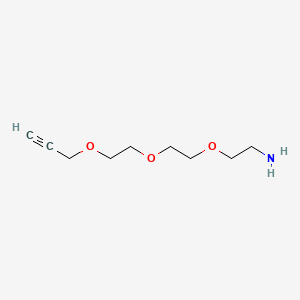

![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)